1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride
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Overview
Description
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tetrahydroisoquinoline core, which is a structural motif found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoroacetic acid or its derivatives under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol: Similar in structure but with a methyl group instead of a trifluoromethyl group.
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethanol: Similar but with an alcohol group instead of a ketone.
Uniqueness
The presence of the trifluoromethyl group in 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-onehydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its potential as a drug candidate or research tool compared to similar compounds.
Properties
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15;/h1-3H,4-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBBXKRLVMCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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